5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQFHXITVXSFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
This method adapts the classical amidoxime-acyl chloride cyclocondensation reaction. Benzamidoxime (5 mmol) is dissolved in dichloromethane (DCM, 25 mL) under nitrogen. Triethylamine (Et₃N, 1.2 equivalents) is added, followed by dropwise addition of 4-chlorobenzoyl chloride (1.5 equivalents) at 0°C. The mixture is stirred at room temperature for 6 hours, then refluxed for 12 hours to complete cyclization. Post-reaction, the solution is washed with water, dried over MgSO₄, and purified via silica column chromatography (hexane/ethyl acetate, 95:5).
Yield and Characterization
Fusion of Benzamidoxime with 4-Chlorobenzamide
Solid-State Fusion Protocol
Adapted from patent methodologies, equimolar amounts of benzamidoxime hydrochloride (1.0 mmol) and 4-chlorobenzamide (1.0 mmol) are ground into a fine powder and heated at 180°C for 15 minutes. The molten mixture is cooled, dissolved in ethanol, and filtered to remove unreacted solids. The filtrate is concentrated under reduced pressure, and the product is recrystallized from ethanol/water (1:1).
Performance Metrics
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Melting Point : 120–122°C.
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Key Advantages : Avoids solvent use, suitable for bulk synthesis.
Cyclization of Phenylacetic Acid Hydrazide with 4-Chlorobenzoic Acid Using POCl₃
Hydrazide Preparation and Cyclization
Phenylacetic acid hydrazide is synthesized by refluxing phenylacetic acid ethyl ester (0.01 mol) with hydrazine hydrate (0.04 mol) in ethanol for 5 hours. The hydrazide (0.01 mol) is then combined with 4-chlorobenzoic acid (0.01 mol) and phosphorous oxychloride (POCl₃, 5 mL). The mixture is refluxed for 6 hours, quenched with ice-water, neutralized with NaHCO₃, and extracted with DCM. The organic layer is dried and purified via recrystallization (ethanol).
Analytical Data
Comparative Analysis of Methodologies
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Reaction Time | 18 hours | 15 minutes | 6 hours |
| Yield (%) | 85–90 | 68–72 | 78–82 |
| Solvent Use | High | None | Moderate |
| Purification | Column | Recrystallization | Recrystallization |
| Scalability | Moderate | High | Moderate |
Method 1 offers superior yields and purity but requires stringent anhydrous conditions. Method 2 is solvent-free and rapid but yields slightly lower quantities. Method 3 balances yield and practicality, making it ideal for laboratory-scale synthesis.
Mechanistic Insights and Side Reactions
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Cyclocondensation (Method 1) : Proceeds via nucleophilic attack of the amidoxime’s NH₂ on the acyl chloride’s carbonyl, followed by intramolecular cyclization with HCl elimination.
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Fusion (Method 2) : Involves thermal activation of the amidoxime-amide complex, leading to dehydration and ring closure.
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POCl₃ Cyclization (Method 3) : POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating hydrazide-acid coupling and cyclization.
Common side products include uncyclized intermediates and regioisomers, which are minimized by optimizing stoichiometry and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorophenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have enhanced or modified properties compared to the parent compound.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole and its derivatives as effective anticancer agents. The compound's structure allows for various modifications that enhance its biological activity.
Case Studies
- Maftei et al. (2020) reported on a series of 1,2,4-oxadiazole derivatives demonstrating potent anticancer properties. One notable derivative showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon and lung adenocarcinomas .
- Kumar et al. (2022) synthesized bis-1,2,4-oxadiazole-fused-benzothiazole derivatives that exhibited significant activity against A549 and MCF-7 cell lines with IC50 values as low as 0.11 µM .
Data Table: Anticancer Activity of Selected Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.23 | |
| Bis-1,2,4-oxadiazole-fused-benzothiazole | A549 | 0.11 | |
| Novel substituted oxadiazoles | Various | 13.6 - 48.37 |
Antiparasitic Activity
The compound has also shown promising results in antiparasitic applications, particularly against protozoan parasites.
Case Studies
- A study by Kucukoglu et al. (2020) demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant activity against Trypanosoma cruzi, with certain compounds displaying an EC50 value of 2.9 µM , indicating strong potential for treating Chagas disease .
Data Table: Antiparasitic Activity
| Compound | Parasite | EC50 (µM) | Reference |
|---|---|---|---|
| This compound | Trypanosoma cruzi | 2.9 | |
| Novel oxadiazole derivative | Leishmania donovani | 5.7 |
Key Mechanistic Insights
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells. The compound can also interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Physicochemical Properties
- Melting Points : Pyrimidinyl-substituted derivatives (e.g., 5g: 236–237°C) exhibit higher melting points compared to chlorophenyl-substituted analogues, likely due to increased hydrogen bonding and π-stacking .
- Solubility : Chlorophenyl derivatives show moderate solubility in organic solvents (e.g., DMSO, acetonitrile), while pyrimidinyl analogues display better aqueous solubility due to polar heterocyclic motifs .
- Electronic Effects : The electron-withdrawing chlorine in 5-(4-chlorophenyl) enhances electrophilicity at the oxadiazole ring, influencing reactivity in nucleophilic substitutions .
Key Research Findings
Anticancer Potential: 3,5-Bis-(4-chlorophenyl) derivatives (e.g., compound B) showed IC₅₀ values of 1.2–3.8 µM against MCF-7 breast cancer cells but induced 30–40% toxicity in H9c2 cardiomyocytes, highlighting a need for structural optimization .
Antimicrobial Efficacy : 5-(Chloromethyl)-3-phenyl derivatives coupled with benzimidazoles exhibited broad-spectrum activity (MIC: 2–8 µg/mL) and low hemolytic toxicity (<5%) .
Photophysical Applications : 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole demonstrated ESPT-driven fluorescence, useful in sensor design, whereas 3-(2-hydroxyphenyl) analogues lacked this property due to steric hindrance .
Biological Activity
The compound 5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the 4-chlorophenyl and phenyl substituents enhances its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to This compound can inhibit various cancer cell lines. In particular:
- In vitro studies demonstrated that related oxadiazoles possess IC50 values in the micromolar range against several cancer types, including breast (MCF-7), lung (A549), and colon cancer (HCT116) cell lines .
- The compound's mechanism involves inducing apoptosis through activation of the p53 pathway and caspase-3 cleavage in cancer cells .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymes:
- Interaction with Receptors:
Case Studies
Several studies have evaluated the biological activity of oxadiazole derivatives:
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Study on Antiproliferative Activity:
- A recent investigation reported that a series of 1,3,4-oxadiazole derivatives exhibited broad-spectrum antiproliferative activity against a panel of 58 cancer cell lines. Notably, compounds with structural similarities to This compound showed significant inhibition rates ranging from 80% to over 90% at low concentrations .
- Molecular Docking Studies:
Comparative Analysis
The following table summarizes the biological activities of various oxadiazole derivatives compared to This compound :
| Compound | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| 5-(4-chlorophenyl)-3-phenyl-1,2,4-Ox | ~10 | MCF-7 | Apoptosis induction via p53 pathway |
| 1-(3-bromo phenyl)-3-(4-methoxy phenyl)-1,2,4-Ox | ~8 | HCT116 | HDAC inhibition |
| 5-(4-fluorophenyl)-3-(2-thienyl)-1,2,4-Ox | ~12 | A549 | Carbonic anhydrase inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole, and how are the products characterized?
- Synthetic Routes : The compound is typically synthesized via cyclization reactions of amidoximes with acyl chlorides. For example, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole derivatives are prepared by reacting phenyl-substituted amidoximes with chlorinated acyl chlorides under reflux in acetonitrile or THF .
- Characterization : Products are confirmed using 1H NMR (e.g., δ 8.04 ppm for aromatic protons, δ 4.75 ppm for chloromethyl groups) and ESI-MS (e.g., [M+H]+ at m/z 195) . IR spectroscopy identifies key functional groups (e.g., C=N stretches at ~1603 cm⁻¹) .
| Reaction Conditions | Yield | Key Spectral Data |
|---|---|---|
| Reflux in acetonitrile, 24h | 80–89% | 1H NMR: δ 7.30–8.17 (Ar-H), 3.89 (OCH3) |
| THF, room temperature, 12h | 75–85% | ESI-MS: m/z 253.0977 (calculated) |
Q. How is NMR spectroscopy employed to confirm the structure of this compound?
- 1H NMR : Aromatic protons (8H) appear as multiplets in δ 7.30–8.17 ppm, while substituents like chloromethyl groups resonate at δ 4.75 ppm (singlet, 2H). Splitting patterns (e.g., doublets at J = 7.8 Hz) confirm regiochemistry .
- 13C NMR : Carbonyl carbons (C=N-O) resonate at δ 169–176 ppm, and aromatic carbons appear at δ 127–131 ppm .
Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?
- In vitro assays : Anticancer activity is tested via MTT assays against cell lines (e.g., triple-negative breast cancer), with IC50 values calculated . Anticonvulsant activity is assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models .
Advanced Research Questions
Q. How does the substitution pattern (e.g., chlorophenyl vs. fluorophenyl) influence the compound’s electronic and photophysical properties?
- Structural Effects : The planarity of the 5-aryl ring with the oxadiazole core (dihedral angle ~80°) affects conjugation. For example, 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole exhibits tautomerism and fluorescence due to intramolecular proton transfer, while 3-substituted analogs lack this behavior .
- DFT Studies : Protonation at N4 (vs. N2) is energetically favored, as shown by charge distribution and LUMO contributions. Global electrophilicity indices (ω) predict reactivity in electrophilic substitutions .
Q. What methodologies are used in crystallographic studies to determine the molecular structure of this compound?
- X-ray Crystallography : Data collection with a Bruker SMART diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL-96. Hydrogen bonding (e.g., C–H···O interactions) stabilizes 2D sheet structures .
- Key Parameters :
- Space group: P1̄
- Unit cell: a = 7.512 Å, b = 9.873 Å, c = 11.245 Å
- R1 = 0.052, wR2 = 0.141
Q. How do computational docking studies explain the compound’s interactions with biological targets like MAP kinase?
- Methodology : Docking simulations (e.g., AutoDock Vina) optimize binding poses using Gibbs free energy scores. The chlorophenyl group forms hydrophobic interactions with kinase active sites, while the oxadiazole core hydrogen-bonds to catalytic residues .
- Validation : Correlation of docking scores (e.g., −9.2 kcal/mol) with experimental IC50 values (e.g., 12 µM) confirms predictive accuracy .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Case Study : While 5-(4-fluoro-3-nitrophenyl)-3-phenyl derivatives show antioxidant activity (EC50 = 18 µM), 5-(4-chlorophenyl) analogs exhibit stronger anticancer effects. This divergence is attributed to electron-withdrawing effects (Cl > F) enhancing electrophilic reactivity toward cellular thiols .
- Statistical Analysis : Multivariate regression models correlate Hammett σ constants (σCl = 0.23, σF = 0.06) with bioactivity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
